molecular formula C17H25N5O3 B6952868 N-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,1-dimethyl-4,5,6,7-tetrahydroindazole-6-carboxamide

N-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,1-dimethyl-4,5,6,7-tetrahydroindazole-6-carboxamide

Cat. No.: B6952868
M. Wt: 347.4 g/mol
InChI Key: VMOFLPLYUDXBLS-UHFFFAOYSA-N
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Description

N-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,1-dimethyl-4,5,6,7-tetrahydroindazole-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxadiazole ring, an indazole ring, and an ethoxyethyl group.

Properties

IUPAC Name

N-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,1-dimethyl-4,5,6,7-tetrahydroindazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3/c1-5-24-11(2)16-19-15(25-20-16)10-21(3)17(23)12-6-7-13-9-18-22(4)14(13)8-12/h9,11-12H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOFLPLYUDXBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NOC(=N1)CN(C)C(=O)C2CCC3=C(C2)N(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,1-dimethyl-4,5,6,7-tetrahydroindazole-6-carboxamide typically involves multiple steps. The initial step often includes the formation of the oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids under acidic or basic conditions. The indazole ring is then synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The final step involves the coupling of the oxadiazole and indazole rings through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,1-dimethyl-4,5,6,7-tetrahydroindazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxadiazole and indazole derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group or the oxadiazole ring, using reagents such as sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium azide, alkyl halides, polar aprotic solvents.

Major Products

The major products formed from these reactions include various derivatives of the oxadiazole and indazole rings, which can have different functional groups attached, such as hydroxyl, amino, or alkyl groups.

Scientific Research Applications

N-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,1-dimethyl-4,5,6,7-tetrahydroindazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,1-dimethyl-4,5,6,7-tetrahydroindazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,1-dimethyl-4,5,6,7-tetrahydroindazole-6-carboxamide
  • N-[[3-(1-ethoxyethyl)-1,2,4-thiadiazol-5-yl]methyl]-N,1-dimethyl-4,5,6,7-tetrahydroindazole-6-carboxamide
  • N-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,1-dimethyl-4,5,6,7-tetrahydrobenzimidazole-6-carboxamide

Uniqueness

N-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,1-dimethyl-4,5,6,7-tetrahydroindazole-6-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

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